![molecular formula C7H7NO4 B1670507 Didox CAS No. 69839-83-4](/img/structure/B1670507.png)
Didox
概要
説明
Didox, also known as 3,4-dihydroxy-benzohydroxamic acid, is a synthetic ribonucleotide reductase (RR) inhibitor . It is derived from polyhydroxy-substituted benzohydroxamic acid and has been shown to inhibit the proliferation of tamoxifen-resistant breast cancer cells .
Synthesis Analysis
This compound is a derivative of hydroxyurea (HU) and is one of the most potent pharmaceutical inhibitors of ribonucleotide reductase (RR), an enzyme that controls the synthesis of deoxynucleotide triphosphate . It inhibits the activity of the subunit RRM2 and deoxyribonucleotides (dNTPs) synthesis . This compound also appears to have iron-chelating activity .
Molecular Structure Analysis
The molecular formula of this compound is C7H7NO4 . Its average mass is 169.135 Da and its monoisotopic mass is 169.037506 Da .
Chemical Reactions Analysis
This compound acts on cells by inhibiting DNA synthesis and repair . It has been shown to have a synergistic effect when combined with melphalan, an alkylating agent commonly used in multiple myeloma .
科学的研究の応用
リボヌクレオチドレダクターゼ阻害剤による癌治療
Didox(DX; 3,4-ジヒドロキシベンゾヒドロキサム酸)は、ヒドロキサム酸の誘導体であり、リボヌクレオチドレダクターゼ(RR)の強力な阻害剤として作用します。RRは、DNA複製と修復に不可欠なデオキシリボヌクレオチド合成に関与する酵素です。 RRを阻害すると癌細胞の増殖が阻害されるため、this compoundは癌治療のための有望な薬剤です .
肝細胞癌における鉄キレート作用
研究によると、this compoundは肝癌細胞で細胞死を誘発しますが、この効果は鉄の補充によって抑制されます。 これは、this compoundが鉄キレート剤として作用し、細胞内の鉄含量に影響を与え、デフェロキサミン(DFO)やデフェリプロン(DFP)などの既知の鉄キレート剤と同様に、トランスフェリン受容体1(TfR1)とフェリチンのレベルに影響を与える可能性を示唆しています .
3. 化学療法の有効性向上と心毒性の軽減 this compoundは、肝癌の主要な化学療法薬であるドキソルビシン(DOX)の有効性と毒性に対する影響について研究されています。DOXは、生成するフリーラジカルによる深刻な心毒性で知られています。 研究によると、this compoundは肝癌細胞に対するDOXの有効性を高めると同時に、心毒性から保護する可能性があります .
Safety and Hazards
Didox is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of exposure, appropriate first aid measures should be taken, including flushing the affected area with water and seeking medical attention .
将来の方向性
While Didox has shown promise in preclinical models of acute myeloid leukemia (AML), more research is needed to fully understand its potential therapeutic applications . It has been suggested that this compound’s iron-chelating properties may contribute to its antitumor activity , but further studies are needed to confirm this hypothesis.
作用機序
Target of Action
Didox, also known as 3,4-Dihydroxybenzohydroxamic acid, is a synthetic ribonucleotide reductase (RR) inhibitor . RR is the rate-limiting enzyme that controls the deoxynucleotide triphosphate synthesis and is an important target for cancer treatment, as it is expressed in tumor cells in proportion to their proliferation rate, their invasiveness, and poor prognosis .
Mode of Action
This compound inhibits the activity of the RR subunit RRM2 and deoxyribonucleotides (dNTPs) synthesis . It has been shown to exhibit greater inhibition of RR compared to hydroxyurea . This inhibition blocks the formation of the tyrosil radical on Tyr122 on RRM2, which is essential for its activity .
Biochemical Pathways
The enzyme RR catalyzes the reductive conversion of ribonucleotides to deoxyribonucleotides, a process that is crucial for DNA synthesis . By inhibiting RR, this compound disrupts this process, leading to a decrease in DNA synthesis and repair . This disruption can compromise cell proliferation and lead to cell death .
Pharmacokinetics
Pharmacokinetic studies have shown that a peak level of this compound is achieved within 5 minutes of injection . At a dosage of 1,728mg/m², the data best fitted a 2 compartment open model, with a mean serum half-life of 5.2 minutes, and a terminal half-life of 41.3 minutes . Less than 10% of the drug is excreted unchanged in the urine .
Result of Action
This compound has been shown to induce cell death in various cancer cell lines . For instance, it has been shown to reduce the viability of hepatocellular carcinoma HA22T/VGH cells . It has also been shown to enhance the cytotoxic effect of Doxorubicin in liver cancer cells .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of iron. This compound has been shown to act as an iron chelator in hepatocellular carcinoma cells . This iron-chelating property may contribute to its antitumor activity by sequestering the iron needed by the RR enzyme and for cell proliferation . Furthermore, this compound has been shown to reduce the in vivo vascular inflammation and oxidative stress induced by acute hemolysis .
特性
IUPAC Name |
N,3,4-trihydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-5-2-1-4(3-6(5)10)7(11)8-12/h1-3,9-10,12H,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMCKEPOKRERLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220134 | |
Record name | 3,4-Dihydroxybenzohydroxamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69839-83-4 | |
Record name | N,3,4-Trihydroxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69839-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydroxybenzohydroxamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069839834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Didox | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12948 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Didox | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324360 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dihydroxybenzohydroxamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIDOX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L106XFV0RQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。